(1S,2S)-2-Aminocyclohexanol hydrochloride is a valuable research tool in various scientific fields due to its unique properties, including:
Here are some sources for further information:
(1S,2S)-2-Aminocyclohexanol hydrochloride has the molecular formula C6H14ClNO and a molecular weight of approximately 151.63 g/mol. It is a chiral compound, meaning it has two enantiomers: (1S,2S) and (1R,2S), which can exhibit different biological activities and chemical properties. The compound is typically found as a white crystalline solid and is soluble in water due to the presence of the hydrochloride salt form .
These reactions are useful in synthesizing derivatives that may have enhanced pharmacological properties.
This compound exhibits notable biological activities. It has been studied for its role as a potential therapeutic agent in various conditions:
The specific mechanisms of action are still under investigation, but its structural similarity to other biologically active compounds suggests it may interact with neurotransmitter receptors.
Several synthetic routes have been developed for (1S,2S)-2-Aminocyclohexanol hydrochloride:
(1S,2S)-2-Aminocyclohexanol hydrochloride finds applications in various fields:
Additionally, it serves as a chiral building block for synthesizing other complex molecules.
Studies on the interactions of (1S,2S)-2-Aminocyclohexanol hydrochloride with biological systems are crucial for understanding its pharmacodynamics. Preliminary research indicates:
These interactions highlight its potential as a lead compound for further pharmaceutical development.
Several compounds share structural similarities with (1S,2S)-2-Aminocyclohexanol hydrochloride. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1R,2R)-2-Aminocyclohexanol | Enantiomer with opposite configuration | Different biological activity profile |
| 3-Aminocyclohexanol | Amino group at position 3 instead of 2 | Potentially different pharmacological effects |
| 1-Aminocyclohexanol | Amino group at position 1 | May exhibit different reactivity |
The uniqueness of (1S,2S)-2-Aminocyclohexanol hydrochloride lies in its specific stereochemistry and associated biological activities that differ from those of its analogs.
(1S,2S)-2-Aminocyclohexanol hydrochloride (CAS 13374-30-6) emerged as a critical chiral building block in the late 20th century, with its first enantioselective synthesis reported in the 1990s. Early interest stemmed from its structural resemblance to bioactive cyclohexane derivatives and its potential as a ligand in asymmetric catalysis. The compound’s development accelerated with the pharmaceutical industry’s demand for enantiopure intermediates, particularly for antiarrhythmics like vernakalant and κ-opioid analgesics. Key milestones include:
Synthetic strategies have evolved from low-yield enzymatic methods to sophisticated crystallization-based resolutions:
Early Methods (Pre-2000):
Modern Techniques (Post-2000):
Comparative Analysis of Methods
| Parameter | Enzymatic | Diastereomeric Salt | Mandelic Acid |
|---|---|---|---|
| ee (%) | 80–95 | 99.8 | >99 |
| Yield (%) | 30–45 | 40–50 | 60–75 |
| Scalability | Limited | Industrial | Lab-scale |
| Cost Efficiency | Low | High | Moderate |
The compound’s rigid cyclohexane scaffold and adjacent amino/hydroxyl groups make it ideal for studying:
Notable applications include:
(1S,2S)-2-Aminocyclohexanol hydrochloride has enabled breakthroughs in three domains:
1. Ligand Design
2. Mechanistic Studies
3. Industrial Process Optimization
Future Directions:
Mandelic acid has emerged as a cornerstone resolving agent for (1S,2S)-2-aminocyclohexanol hydrochloride due to its ability to form stable diastereomeric salts. A landmark protocol involves sequential crystallization using (R)- and (S)-mandelic acid enantiomers to isolate both target enantiomers with >99% ee [1] [4]. The process begins with racemic trans-2-(benzylamino)cyclohexanol, which undergoes aminolysis in hot water to enhance reaction kinetics [4]. Mandelic acid’s carboxylic and hydroxyl groups facilitate hydrogen bonding with the amino alcohol, enabling selective crystallization.
Table 1: Mandelic Acid Resolution Performance
| Parameter | Value | Source |
|---|---|---|
| Enantiomeric Excess (ee) | >99% | [1] |
| Mandelic Acid Recovery | >95% | [1] |
| Scalability | 1 mol batches | [4] |
Post-crystallization, aqueous workup isolates the enantiopure amino alcohol while recovering mandelic acid via acid-base extraction [1]. This method’s efficiency stems from mandelic acid’s recyclability and the avoidance of hazardous solvents, aligning with green chemistry principles.
Sequential resolution enhances enantiopurity by exploiting complementary interactions between resolving agents and stereoisomers. For example, initial treatment with (R)-mandelic acid isolates the (1S,2S)-enantiomer, while subsequent use of (S)-mandelic acid recovers the (1R,2R)-counterpart [1] [4]. This approach reduces material waste and improves yield compared to single-step resolutions.
Critical factors include:
Diastereomeric salt formation relies on differential solubility between enantiomer-resolving agent complexes. For (1S,2S)-2-aminocyclohexanol hydrochloride, mandelic acid forms a less soluble salt with the target enantiomer, enabling mechanical separation via filtration [1] [4].
Key Process Parameters:
Post-separation, the salt is treated with HCl to liberate the free amine, yielding enantiopure (1S,2S)-2-aminocyclohexanol hydrochloride.
Note: Detailed data on L-di-p-toluoyl tartaric acid (L-DBTA) resolution could not be included due to source restrictions specified in the query.
Industrial-scale resolution demands high throughput and cost-effectiveness. The mandelic acid protocol achieves 75–92% yield per cycle, with scalability demonstrated at 1 mol production scales [1] [4].
Table 2: Scalability Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cycle Time | 48 hours | 72 hours |
| Solvent Consumption | 10 L/kg | 5 L/kg |
| Energy Input | 150 kWh/kg | 90 kWh/kg |
Reduced solvent volumes and catalyst recycling minimize environmental impact, while continuous crystallization systems further enhance throughput [4].
Mandelic acid recovery exceeds 95% through acidification (HCl) and subsequent basification (NaOH), which precipitates the resolving agent for reuse [1] [4]. Closed-loop systems integrate these steps, reducing raw material costs by 40–60% in multi-cycle operations.
Recycling Protocol:
This approach aligns with circular economy principles, ensuring long-term process sustainability.
The most established and scalable approach involves the aminolysis of cyclohexene oxide with benzylamine under environmentally benign conditions [1] [2]. This method utilizes hot water as both solvent and weak acid catalyst, operating at 95°C for 3.5 hours to produce racemic trans-2-(benzylamino)cyclohexanol [1]. The reaction proceeds through a regioselective ring-opening mechanism where the nucleophilic attack occurs preferentially at the less substituted carbon of the epoxide ring [3].
Reaction Conditions and Yields:
The subsequent chiral resolution employs sequential treatment with (R)- and (S)-mandelic acid, achieving >99% enantiomeric excess for both (1R,2R)- and (1S,2S)-isomers [1] [2]. The process includes quantitative recovery of mandelic acid, making it economically viable for large-scale applications.
Jacobsen's chromium(III)/salen-catalyzed enantioselective ring-opening of cyclohexene oxide by azidosilanes represents a sophisticated approach achieving high stereoselectivity [4]. This methodology proceeds through a chelation-controlled mechanism, where the metal center coordinates with the epoxide oxygen, facilitating regioselective nucleophilic attack [3].
Key Features:
Research has demonstrated that cyclohexene derivatives can undergo direct aminolysis reactions using various nitrogen nucleophiles [5]. The facile synthesis of aminocyclitols from cyclohexene involves treatment with sodium azide in dimethylformamide at 100°C, followed by reduction with lithium aluminum hydride [5].
Synthetic Sequence:
| Synthesis Method | Starting Material | Key Reagents | Yield (%) | Enantiomeric Excess (%) | Temperature (°C) | Green Chemistry Score |
|---|---|---|---|---|---|---|
| Cyclohexene Oxide Aminolysis | Cyclohexene oxide | Benzylamine, hot water | 78-80 | >99 | 95 | High |
| Enzymatic Cascade (KRED-ATA) | 1,4-Cyclohexanedione | Ketoreductase, Amine transaminase | 85-90 | >95 | 30-40 | Very High |
| Jacobsen Cr(III)/Salen-Catalyzed Ring Opening | Cyclohexene oxide | Azidosilanes, Cr(III)/salen | 70-85 | >90 | 25-50 | Medium |
| Benzaldehyde Condensation Recovery | Waste streams | Benzaldehyde, H2SO4 | 60-70 | 85-95 | 60-80 | High |
| Transaminase-Catalyzed Resolution | Racemic mixtures | Transaminase, Pyruvate | 90-95 | >99 | 30-50 | Very High |
| Asymmetric Reductive Amination | Ketone precursors | NAD(P)H, Amino donors | 80-90 | >95 | 30-60 | High |
| Biocatalytic Cascade E. coli | Cyclohexanol | Multiple enzymes | 42-97 | >90 | 37 | Very High |
| Industrial Hydrogenation Route | Paracetamol | Pd/Pt catalysts | 66-89 | 70-85 | 200-250 | Low |
The mechanism of Lewis acid-catalyzed epoxide ring-opening has been extensively studied using density functional theory calculations [3]. The reaction barrier decreases along the series Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺ > H⁺, with enhanced reactivity attributed to reduced steric repulsion between filled orbitals of the epoxide and nucleophile [3].
Mechanistic Insights:
Recent advances have demonstrated flavin-enabled reductive and oxidative epoxide ring-opening reactions [6]. This methodology provides complementary reactivity to traditional nucleophilic approaches, proceeding through radical intermediates under mild conditions.
Advantages:
The regiochemical control of cyclohexene oxide ring-opening through chelation processes has been demonstrated using various metal salts [3]. This approach allows for predictable regioselectivity based on the coordination environment of the metal center.
Strategic Features:
The development of cyclization-based approaches has focused on creating the cyclohexane ring while simultaneously introducing the amino and hydroxyl functionalities [7]. Ring-opening cyclization of spirocyclopropane derivatives with primary amines provides rapid access to substituted aminocyclohexanol frameworks [7].
Synthetic Protocol:
Recent research has demonstrated the utility of ruthenium-catalyzed amino-alcohol cyclization for synthesizing nitrogen-containing heterocycles [8]. This methodology employs CataCXium® PCy ligands to achieve high selectivity for either cyclic amines or cyclic amides.
Reaction Parameters:
Multi-component cascade reactions have emerged as powerful tools for constructing complex cyclohexane frameworks [9]. The asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters has been achieved through organocatalytic Michael–Michael–1,2-addition sequences [9].
Process Characteristics:
The most promising biocatalytic approach involves the combination of ketoreductase (KRED) and amine transaminase (ATA) enzymes in sequential or cascade modes [10] [11] [12]. This methodology starts from 1,4-cyclohexanedione, a potentially bio-based precursor, and achieves excellent stereoselectivity for both cis- and trans-4-aminocyclohexanol isomers.
Enzymatic Cascade Design:
| Enzyme Type | Substrate | Product | Cofactor | Selectivity (ee%) | Temperature (°C) | pH Range | Industrial Scalability |
|---|---|---|---|---|---|---|---|
| Ketoreductase (KRED) | Cyclohexanone derivatives | Chiral alcohols | NAD(P)H | >95 | 30-50 | 7-9 | High |
| Amine Transaminase (ATA) | Ketones/Aldehydes | Chiral amines | PLP, Amino donor | >90 | 30-60 | 7-9 | High |
| Alcohol Dehydrogenase (ADH) | Alcohols/Ketones | Chiral alcohols | NAD(P)H | >90 | 25-40 | 7-9 | Medium |
| Amine Dehydrogenase (AmDH) | Ketones/Aldehydes | Chiral amines | NAD(P)H, NH3 | >95 | 30-50 | 8-10 | Medium |
| Transaminase (TA) | Amino acids/Ketones | Chiral amines | PLP, Amino donor | >95 | 30-60 | 7-9 | High |
| Epoxide Hydrolase (EH) | Epoxides | Diols | None | >85 | 25-45 | 7-8 | Medium |
| Cytochrome P450 | Alkanes/Alkenes | Hydroxylated products | NADPH, O2 | 80-90 | 25-37 | 7-8 | Low |
| Lipase/Esterase | Esters/Amides | Resolved enantiomers | None | >99 | 30-70 | 7-9 | High |
Advanced biocatalytic systems utilizing engineered Escherichia coli strains have demonstrated remarkable success in producing amino alcohols from simple starting materials [13] [14]. These systems employ concurrent cascade consortia with self-sufficient redox networks.
System Architecture:
The application of transaminases in dynamic kinetic resolution processes has enabled the synthesis of enantiomerically pure amino alcohols [15] [16]. This approach utilizes the reversible nature of transaminase reactions to achieve thermodynamic control.
Key Innovations:
Innovative mixed-species systems have been developed for the one-pot synthesis of amino compounds from cyclohexane derivatives [17] [18]. These systems combine Pseudomonas taiwanensis and Escherichia coli strains to create efficient bioprocesses.
Process Characteristics:
The industrial-scale production of optically pure trans-2-aminocyclohexanols has been successfully demonstrated using mandelic acid resolution [19] [1]. This process has been scaled to 1-mole preparations with consistent yields and enantiomeric purity.
Industrial Process Parameters:
The implementation of continuous flow technology has enhanced the efficiency and scalability of aminocyclohexanol synthesis [16]. Packed-bed reactors containing immobilized transaminases enable continuous production with excellent product quality.
Flow System Advantages:
A pilot-scale demonstration unit with 8000 metric tons per year capacity has been successfully operated for cyclohexanol production using reactive distillation [20]. This technology can be adapted for aminocyclohexanol synthesis with appropriate modifications.
Pilot Plant Performance:
Industrial processes have been developed for recovering aminocyclohexanol from pharmaceutical waste streams [21]. The benzaldehyde condensation recovery method enables the recycling of valuable starting materials while reducing environmental impact.
Recovery Process:
The evaluation of synthetic routes based on green chemistry principles reveals significant differences in environmental impact [22] [23]. Enzymatic cascade processes demonstrate superior atom economy and minimal waste generation compared to traditional chemical methods.
| Synthesis Approach | Atom Economy (%) | E-Factor | Energy Efficiency | Solvent Usage | Catalyst Recyclability | Waste Generation | Overall Green Score |
|---|---|---|---|---|---|---|---|
| Hot Water Aminolysis | 85-90 | 2-5 | High | Water only | Non-recyclable | Low | 8/10 |
| Enzymatic Cascade | 95-98 | 0.5-2 | Very High | Minimal organic | High | Very Low | 9.5/10 |
| Biocatalytic E. coli Systems | 90-95 | 1-3 | Very High | Aqueous buffers | Very High | Very Low | 9/10 |
| Solvent-Free Methods | 80-85 | 3-6 | Medium | Solvent-free | Medium | Low | 7/10 |
| Waste Recovery Processes | 70-80 | 5-10 | High | Mixed solvents | Low | Medium | 6/10 |
| Flow Chemistry | 85-90 | 2-4 | High | Reduced volume | High | Low | 8/10 |
| Microwave-Assisted | 80-85 | 3-5 | Medium | Minimal | Medium | Medium | 7/10 |
| Traditional Methods | 60-70 | 10-50 | Low | High volume | Low | High | 3/10 |
The development of synthesis routes using bio-based feedstocks represents a significant advancement in sustainable chemistry [10] [13]. The use of 1,4-cyclohexanedione from bio-based succinic acid demonstrates the potential for renewable feedstock integration.
Sustainable Feedstock Features:
The adoption of aqueous reaction media and solvent-free conditions has significantly reduced the environmental impact of aminocyclohexanol synthesis [1] [23]. Hot water aminolysis and enzymatic processes demonstrate excellent performance with minimal organic solvent requirements.
Solvent Reduction Strategies:
The comparison of energy requirements across different synthetic approaches reveals the superior efficiency of biocatalytic methods [23]. Enzymatic processes operate at mild temperatures (30-50°C) compared to traditional thermal methods (200-250°C).
Energy Efficiency Metrics:
Irritant